molecular formula C17H18N2O4 B2418028 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-cyclopentylacetamide CAS No. 1211304-65-2

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-cyclopentylacetamide

Cat. No.: B2418028
CAS No.: 1211304-65-2
M. Wt: 314.341
InChI Key: SVHWECZDPUBXCB-UHFFFAOYSA-N
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Description

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-cyclopentylacetamide is a synthetic organic compound that features a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a cyclopentylacetamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-cyclopentylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c20-17(18-12-3-1-2-4-12)9-13-8-15(23-19-13)11-5-6-14-16(7-11)22-10-21-14/h5-8,12H,1-4,9-10H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHWECZDPUBXCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-cyclopentylacetamide typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting catechol with formaldehyde in the presence of an acid catalyst to form the benzo[d][1,3]dioxole ring.

    Synthesis of the isoxazole ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Coupling of the benzo[d][1,3]dioxole and isoxazole moieties: This step involves a palladium-catalyzed cross-coupling reaction.

    Introduction of the cyclopentylacetamide group: This can be done through an amide coupling reaction using cyclopentylamine and an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: The amide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones derived from the benzo[d][1,3]dioxole moiety.

    Reduction: Isoxazolines derived from the isoxazole ring.

    Substitution: Various substituted amides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-cyclopentylacetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-cyclopentylacetamide is unique due to its specific combination of the benzo[d][1,3]dioxole, isoxazole, and cyclopentylacetamide moieties, which contribute to its distinct biological activities and potential therapeutic applications.

Biological Activity

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-cyclopentylacetamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Isoxazole Ring : Known for its role in biological activity.
  • Benzo[d][1,3]dioxole Moiety : Often associated with various pharmacological effects.
  • Cyclopentylacetamide Group : Imparts unique properties that may influence the compound's interaction with biological targets.

The biological activity of this compound is believed to stem from its interactions with specific enzymes or receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

Anticancer Activity

Preliminary studies have shown that derivatives similar to this compound possess significant anticancer properties. For instance:

  • Cell Line Studies : Compounds were tested on various cancer cell lines (e.g., A549, HCC827) using both two-dimensional (2D) and three-dimensional (3D) culture systems. Results indicated IC50 values demonstrating potent antiproliferative effects across different assays .
Cell Line IC50 (μM) Assay Type
A5492.12 ± 0.212D
HCC8275.13 ± 0.972D
NCI-H3580.85 ± 0.052D

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against common pathogens such as E. coli and S. aureus. The results suggest potential applications in treating infections .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to isoxazole derivatives:

  • Antitumor Studies : A study demonstrated that certain isoxazole derivatives showed promising antitumor activity in vitro, indicating that modifications to the structure could enhance efficacy against specific cancer types .
  • Cytotoxicity Assessments : Evaluations on normal lung fibroblast cell lines (MRC-5) revealed varying cytotoxic effects, suggesting that while some compounds are effective against cancer cells, they may also affect healthy cells at certain concentrations .

Q & A

Q. Can the cyclopentyl group be modified to enhance solubility without losing activity?

  • Methodological Answer : Replace cyclopentyl with polar substituents (e.g., pyrrolidine) or introduce hydroxyl groups. Assess solubility via shake-flask method (HPLC quantification) and correlate with LogP values (ChemAxon). Maintain activity by preserving steric bulk through molecular modeling .

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